2-amino-4-(3-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Overview
Description
2-amino-4-(3-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H14ClN3O2 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0774544 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photovoltaic Properties
This compound and its derivatives exhibit notable photovoltaic properties. Studies like those conducted by Zeyada et al. (2016) reveal their application in the fabrication of organic-inorganic photodiodes. The presence of chlorophenyl as a substitution group was found to improve diode parameters, indicating potential utility in electronic devices such as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical and Structural Properties
The structural and optical properties of thin films made from these compounds have been a subject of research. For instance, the same team of researchers explored the nanocrystalline structure of these films and their optical properties, such as absorption parameters and energy gaps (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrical and Dielectric Properties
The electrical conductivity and dielectric properties of these derivatives also present significant research interest. Zeyada et al. (2016) investigated the AC electrical conductivity and dielectrical properties, finding that the properties varied with substitution groups like chlorophenyl, influencing parameters like barrier height and dielectric constants (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
A study by Eldesoky et al. (2019) explored the use of a related compound as a corrosion inhibitor for copper. The compound demonstrated protective properties against corrosion in acidic environments, which could have implications for industrial applications (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-24-15-8-3-2-7-13(15)18-17(20(24)25)16(14(10-22)19(23)26-18)11-5-4-6-12(21)9-11/h2-9,16H,23H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLACOBOOFPWQBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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